6-bromo-1-cyclobutyl-1H-indole-3-carbonitrile
Overview
Description
6-bromo-1-cyclobutyl-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C13H11BrN2 and its molecular weight is 275.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications :
- A method for preparing 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles from 2-(2-bromophenyl)-1H-indoles was developed, indicating its use in complex organic synthesis and potential pharmaceutical applications (Kobayashi et al., 2015).
- Efficient synthesis of [6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic acid, a selective COX-2 inhibitor, demonstrates the compound's role in creating medically relevant molecules (Caron et al., 2003).
Pharmaceutical Research :
- Novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds exhibit potent anticancer activities against human colon and lung cancer, suggesting the compound's utility in cancer treatment research (Radwan et al., 2020).
- Some synthesized compounds based on the indole structure demonstrate more potent anticancer activity than reference drugs, indicating their potential in developing new cancer treatments (Ali & Saad, 2018).
Material Science and Sensor Development :
- New fluorescent indole derivatives synthesized from brominated dehydroamino acids show selectivity towards fluoride anions, making them promising candidates for fluorescent probes in sensor applications (Pereira et al., 2010).
- Supramolecular aggregation in certain indole derivatives can be manipulated by hydrogen bonds, which is significant for material science, particularly in the development of responsive materials (Low et al., 2007).
Properties
IUPAC Name |
6-bromo-1-cyclobutylindole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c14-10-4-5-12-9(7-15)8-16(13(12)6-10)11-2-1-3-11/h4-6,8,11H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSJLZTZTZVUKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C3=C2C=C(C=C3)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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